REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1>C(#N)C>[CH3:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([CH3:10])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0.342 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(=C1CO)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.283 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |